![molecular formula C21H26N2O3 B4138979 2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide
Overview
Description
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "O-2050" and belongs to the class of opioids. Its unique chemical structure makes it a promising candidate for developing new pain management drugs.
Mechanism of Action
The mechanism of action of 2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide involves binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a series of signaling pathways that ultimately lead to pain relief. Additionally, this compound has been shown to have a lower risk of respiratory depression, which is a common side effect of opioids.
Biochemical and Physiological Effects:
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide has several biochemical and physiological effects. Studies have shown that this compound has a high affinity for the mu-opioid receptor and can effectively reduce pain. Additionally, this compound has been shown to have a lower risk of respiratory depression, which is a common side effect of opioids. However, further studies are needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a promising candidate for developing new pain management drugs that are more effective and have fewer side effects than currently available drugs. However, one of the limitations of using this compound in lab experiments is its potential for abuse. Therefore, caution should be taken when handling this compound in the lab.
Future Directions
There are several future directions for research on 2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide. One of the major areas of research is the development of new pain management drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the body. Finally, research is needed to determine the potential for abuse of this compound and to develop strategies to prevent its misuse.
Scientific Research Applications
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a pain management drug. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for pain relief. This makes it a promising candidate for developing new pain management drugs that are more effective and have fewer side effects than currently available drugs.
properties
IUPAC Name |
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-3-5-9-18(16)21(25)11-12-23(15-21)14-20(24)22-13-17-8-4-6-10-19(17)26-2/h3-10,25H,11-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKEMRHZYVQTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)CC(=O)NCC3=CC=CC=C3OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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